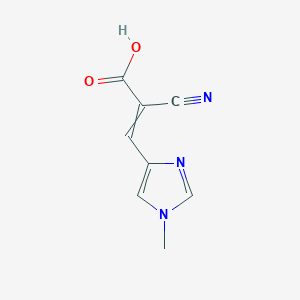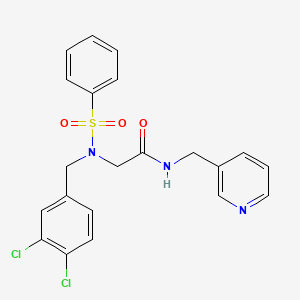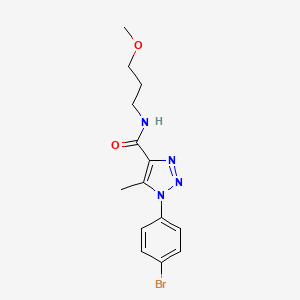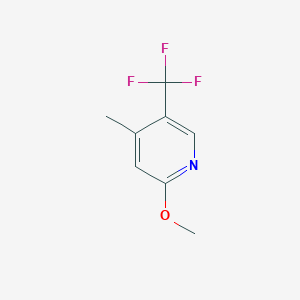
2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-氰基-3-(1-甲基-1H-咪唑-4-基)丙烯酸属于咪唑衍生物类。咪唑是含有两个非相邻位置的氮原子的五元杂环化合物。该特定化合物以其在咪唑环上连接的氰基和丙烯酸部分为特征。
准备方法
合成路线和反应条件: 2-氰基-3-(1-甲基-1H-咪唑-4-基)丙烯酸的合成通常涉及酰胺腈的环化。一种常见的方法包括使用镍催化的对腈的加成,然后进行质子脱金属化、互变异构和脱水环化 。反应条件通常温和,允许包含各种官能团,例如芳基卤化物和芳香杂环 。
工业生产方法: 该化合物的工业生产方法尚未得到广泛记载。一般方法涉及使用与实验室环境中类似的反应条件进行大规模合成,并针对产量和纯度进行优化。可以使用连续流动反应器和先进的纯化技术来提高生产效率 。
化学反应分析
反应类型: 2-氰基-3-(1-甲基-1H-咪唑-4-基)丙烯酸可以发生多种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物。
还原: 还原反应可以生成该化合物的还原形式。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。
取代: 在各种条件下使用卤素和亲核试剂等试剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可以生成咪唑氧化物,而还原可以生成具有还原官能团的咪唑衍生物 。
科学研究应用
2-氰基-3-(1-甲基-1H-咪唑-4-基)丙烯酸在科学研究中有多种应用:
化学: 它用作有机合成中制备更复杂分子的合成砌块。
生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗癌特性。
医学: 研究正在进行中,以探索其作为治疗各种疾病的治疗剂的潜力。
作用机制
2-氰基-3-(1-甲基-1H-咪唑-4-基)丙烯酸的作用机制涉及它与特定分子靶点和途径的相互作用。氰基和丙烯酸基团在其反应性和结合亲和性中起着至关重要的作用。该化合物可以与酶和受体相互作用,调节它们的活性并导致各种生物学效应。需要详细的研究来阐明所涉及的确切分子靶点和途径 。
类似化合物:
- 2-氰基-N-(4-(1-甲基-1H-苯并[d]咪唑-2-基)-3-(甲硫基)苯基)乙酰胺
- 1-甲基-1H-咪唑-4-基乙酸盐酸盐
- 咪唑丙酸
比较: 与类似化合物相比,2-氰基-3-(1-甲基-1H-咪唑-4-基)丙烯酸的独特性在于它同时存在氰基和丙烯酸基团,赋予其独特的化学反应性和生物活性。它的结构允许进行多种修饰,使其成为合成和药物化学中的宝贵化合物 。
相似化合物的比较
- 2-Cyano-N-(4-(1-Methyl-1H-benzo[d]imidazol-2-yl)-3-(Methylthio)phenyl)acetamide
- 1-Methyl-1H-imidazol-4-ylacetic acid hydrochloride
- Imidazolepropionic acid
Comparison: Compared to similar compounds, 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid is unique due to the presence of both cyano and acrylic acid groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic and medicinal chemistry .
属性
分子式 |
C8H7N3O2 |
|---|---|
分子量 |
177.16 g/mol |
IUPAC 名称 |
2-cyano-3-(1-methylimidazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H7N3O2/c1-11-4-7(10-5-11)2-6(3-9)8(12)13/h2,4-5H,1H3,(H,12,13) |
InChI 键 |
LGJINGOMHJGTCG-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(N=C1)C=C(C#N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,4-Dimethylphenyl)-4-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}-1,4-diazepane-1-carboxamide](/img/structure/B12503092.png)
![Ethyl 5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12503095.png)
![Ethyl 3-{[(3,5-dichloro-2-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12503099.png)
![1-{2-[(4-Bromo-3-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12503100.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-propan-2-ylglycinamide](/img/structure/B12503108.png)
![N,N-dicyclohexyl-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12503116.png)
![N-(2-fluorobenzyl)-4-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B12503127.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chloro-4-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12503131.png)



![1-[2-(Tert-butylamino)-2-oxoethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12503181.png)
![2-(2-{2-Chloro-3-[2-(1-ethyl-3,3-dimethylindol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethyl-3,3-dimethylindol-1-ium iodide](/img/structure/B12503182.png)

